molecular formula C12H9N3O2S B2914687 N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-75-1

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2914687
CAS RN: 919758-75-1
M. Wt: 259.28
InChI Key: RDLALNPHXWRGQQ-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, commonly known as MBI-3253, is a novel small molecule that has been identified as a potential therapeutic agent for the treatment of type 2 diabetes mellitus. MBI-3253 belongs to the class of isoxazole carboxamides, which have been shown to exhibit potent insulin sensitizing effects in preclinical studies.

Mechanism of Action

Target of Action

The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that play key roles in inflammation, pain, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, pain, and fever . In addition, some derivatives of the compound have shown anti-cancer activity against certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances in the body, such as food or other drugs, can potentially interact with the compound and affect its efficacy and stability.

Advantages and Limitations for Lab Experiments

MBI-3253 has several advantages for use in lab experiments, including its potent insulin sensitizing effects, its selectivity for PPARγ, and its ability to reduce hepatic glucose production. However, there are also several limitations to its use, including its complex synthesis process, its potential for off-target effects, and its limited availability.

Future Directions

There are several future directions for the study of MBI-3253, including:
- Clinical trials: MBI-3253 is currently being evaluated in clinical trials for the treatment of type 2 diabetes mellitus, which will provide important insights into its safety and efficacy in humans.
- Combination therapies: MBI-3253 may be used in combination with other drugs for the treatment of type 2 diabetes mellitus, which could enhance its insulin sensitizing effects and reduce the risk of side effects.
- Mechanistic studies: Further mechanistic studies are needed to fully understand the cellular and molecular pathways that mediate the effects of MBI-3253 on glucose and lipid metabolism.
- Novel applications: MBI-3253 may have potential applications in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, which are also characterized by insulin resistance and dysregulated glucose and lipid metabolism.

Synthesis Methods

MBI-3253 is synthesized through a multi-step process that involves the reaction of 6-methylbenzo[d]thiazole-2-amine with various reagents to form the intermediate compounds, which are then further reacted to form the final product. The synthesis of MBI-3253 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MBI-3253 has been extensively studied in preclinical models of type 2 diabetes mellitus, where it has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce hepatic glucose production. These effects are thought to be mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-2-3-8-10(6-7)18-12(14-8)15-11(16)9-4-5-13-17-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLALNPHXWRGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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